molecular formula C21H18 B569902 6-Propylchrysene CAS No. 6910-41-4

6-Propylchrysene

Cat. No.: B569902
CAS No.: 6910-41-4
M. Wt: 270.375
InChI Key: PGBSMHMYMMBHFF-UHFFFAOYSA-N
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Description

6-Propylchrysene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H18. It is a derivative of chrysene, characterized by the addition of a propyl group at the 6th position of the chrysene structure. This compound is known for its presence in the environment as a result of incomplete combustion of organic matter and has been identified as a potential carcinogen and mutagen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Propylchrysene typically involves the alkylation of chrysene. One common method is the Friedel-Crafts alkylation, where chrysene is reacted with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound is less common due to its limited commercial applications. it can be produced on a larger scale using similar alkylation techniques, with careful control of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Propylchrysene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Quinones and other oxygenated PAHs.

    Reduction: Dihydro derivatives.

    Substitution: Various alkylated and acylated derivatives.

Scientific Research Applications

6-Propylchrysene is primarily used in scientific research due to its potential biological effects. Its applications include:

    Chemistry: Studying the behavior of PAHs and their derivatives.

    Biology: Investigating its mutagenic and carcinogenic properties.

    Medicine: Exploring its effects on cellular processes and potential therapeutic targets.

    Industry: Limited use in the synthesis of specialized chemicals and materials.

Mechanism of Action

The mechanism by which 6-Propylchrysene exerts its effects involves its interaction with cellular DNA. It can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The compound’s planar structure allows it to intercalate between DNA bases, disrupting normal cellular processes and leading to mutagenic effects .

Comparison with Similar Compounds

Similar Compounds

    Chrysene: The parent compound, lacking the propyl group.

    Benzo[a]pyrene: Another PAH with known carcinogenic properties.

    6-Methylchrysene: A similar derivative with a methyl group instead of a propyl group.

Uniqueness

6-Propylchrysene is unique due to the specific positioning of the propyl group, which influences its chemical reactivity and biological interactions. This structural variation can lead to differences in its mutagenic and carcinogenic potential compared to other PAHs .

Properties

IUPAC Name

6-propylchrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18/c1-2-7-16-14-21-17-9-4-3-8-15(17)12-13-20(21)19-11-6-5-10-18(16)19/h3-6,8-14H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBSMHMYMMBHFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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